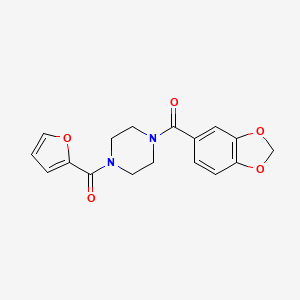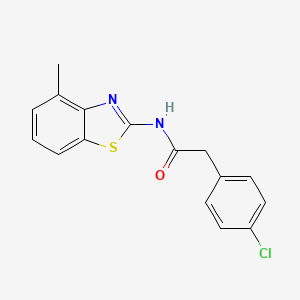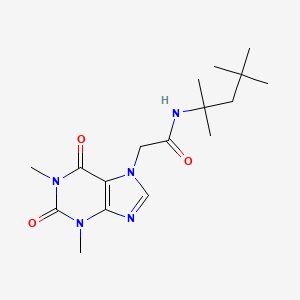
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,1,3,3-tetramethylbutyl)acetamide
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,1,3,3-tetramethylbutyl)acetamide is a useful research compound. Its molecular formula is C17H27N5O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.21138974 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and MAO-B Inhibitory Activities
A study highlighted the potential of a derivative of the compound, specifically 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide, in neuroprotection and monoamine oxidase B (MAO-B) inhibition. The compound exhibited promising results in in vitro evaluations, showcasing low neurotoxicity and significant neuroprotective and MAO-B inhibitory activities, suggesting potential applications in neurological disorders or diseases involving oxidative stress and neurodegeneration (Mitkov et al., 2022).
Antitumor Activity
Another research area explores the antitumor properties of related compounds. A study on new mercapto xanthine derivatives, which share a similar structural foundation, revealed notable antitumor activities against breast cancer (MCF7) and leukemic cancer (K562) cell lines. This suggests the potential of such compounds in cancer therapy, particularly in targeting specific cancer cell lines (Sultani et al., 2017).
Radioligand for A2B Adenosine Receptors
A study developed a radioligand, MRE 2029-F20, derived from a similar compound, to specifically target A2B adenosine receptors. This has implications in pharmacological research, where such radioligands can be used to study receptor binding and function, aiding in the development of targeted therapies (Baraldi et al., 2004).
Biological Validation and Docking Studies
Research on novel purine derivatives, including compounds similar to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,1,3,3-tetramethylbutyl)acetamide, has shown them to have antimicrobial, antioxidant, and anticancer properties. These studies involve biological validation and computational docking studies to understand the interactions at the molecular level, indicating their potential in drug development for various diseases (Verma et al., 2021).
Serotonin and Dopamine Receptor Affinity
A series of N-(arylpiperazinyl)acetamide derivatives of dimethylpurines, closely related to the target compound, were synthesized and evaluated for their affinity towards serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors. The study contributes to understanding the structure-affinity relationships and could aid in the development of treatments for psychiatric and neurological disorders (Żmudzki et al., 2015).
Synthesis and Bioactivity of Xanthene Derivatives
Research into the synthesis and biological activity of xanthene derivatives, which include structures related to this compound, has shown potential as antiasthmatic agents. The study explores the pharmacological activities of these compounds, particularly in vasodilation, which is crucial in the treatment of asthma (Bhatia et al., 2016).
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-16(2,3)9-17(4,5)19-11(23)8-22-10-18-13-12(22)14(24)21(7)15(25)20(13)6/h10H,8-9H2,1-7H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPUNTKRZMAUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485390.png)

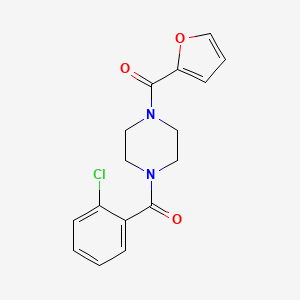
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3485410.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3485423.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide](/img/structure/B3485424.png)
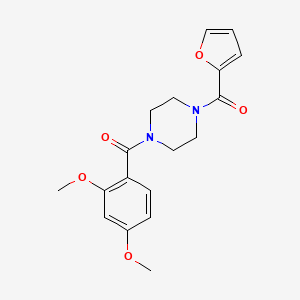
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide](/img/structure/B3485431.png)
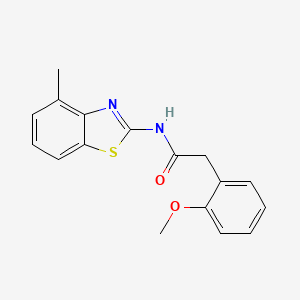
![methyl 3-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3485452.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3485458.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3485459.png)
